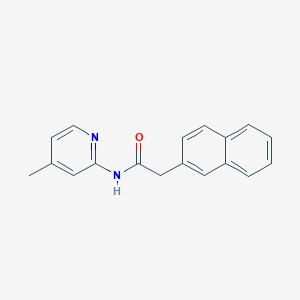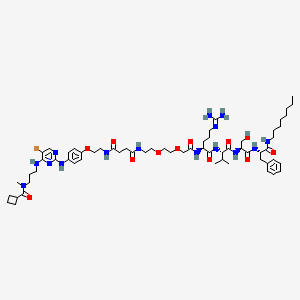
Phosphatase Binder-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphatase Binder-1 is a bifunctional compound known for its ability to efficiently dephosphorylate certain phospho-activated target proteins. This compound plays a significant role in various biological processes, particularly in cancer research .
准备方法
Synthetic Routes and Reaction Conditions: Phosphatase Binder-1 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The preparation involves the use of phosphoric acid, aluminum hydroxide, water, boric acid, citric acid, malic acid aqueous solution, and triethanolamine . The optimal composition ratio for the modified phosphate binder is phosphoric acid:aluminum hydroxide:water:boric acid:citric acid:1% malic acid aqueous solution:triethanolamine = 300:60:80:4:1:5:5 .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of a compound curing agent powder consisting of fused magnesia powder, silica fume, and sodium polyacrylate . This combination allows for self-curing and achieves relatively high bonding strength. The optimal composition ratio of the curing agent powder is fused magnesia powder:silica fume:sodium polyacrylate at a ratio of 6:6:5 .
化学反应分析
Types of Reactions: Phosphatase Binder-1 undergoes various types of chemical reactions, including dephosphorylation, which is the removal of a phosphate group from a molecule . This reaction is crucial in regulating the activity of phospho-activated target proteins.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include phosphoric acid, aluminum hydroxide, boric acid, citric acid, malic acid, and triethanolamine . The reactions typically occur under controlled conditions to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions involving this compound are dephosphorylated proteins, which play a significant role in various biological processes .
科学研究应用
Phosphatase Binder-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it is used to dephosphorylate phospho-activated target proteins, thereby regulating their activity and contributing to the understanding of cancer mechanisms . Additionally, this compound is used in the study of protein phosphatases and their role in various cellular functions .
作用机制
Phosphatase Binder-1 exerts its effects by binding to phospho-activated target proteins and facilitating their dephosphorylation . This process involves the removal of a phosphate group from the target protein, thereby regulating its activity. The molecular targets of this compound include various phospho-activated proteins involved in critical cellular pathways .
相似化合物的比较
Phosphatase Binder-1 is unique in its ability to efficiently dephosphorylate certain phospho-activated target proteins. Similar compounds include other phosphate binders such as sevelamer hydrochloride and lanthanum carbonate, which are used to control serum phosphorus levels in patients with chronic kidney disease . this compound stands out due to its specific application in cancer research and its bifunctional nature .
List of Similar Compounds:- Sevelamer hydrochloride
- Lanthanum carbonate
- Aluminum-based phosphate binders
- Calcium-based phosphate binders
属性
分子式 |
C62H96BrN15O12 |
|---|---|
分子量 |
1323.4 g/mol |
IUPAC 名称 |
N'-[2-[4-[[5-bromo-4-[3-[cyclobutanecarbonyl(methyl)amino]propylamino]pyrimidin-2-yl]amino]phenoxy]ethyl]-N-[2-[2-[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-[[(2S)-1-(octylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethoxy]ethoxy]ethyl]butanediamide |
InChI |
InChI=1S/C62H96BrN15O12/c1-5-6-7-8-9-13-28-69-56(83)49(38-43-17-11-10-12-18-43)74-58(85)50(40-79)75-59(86)54(42(2)3)76-57(84)48(21-15-29-70-61(64)65)73-53(82)41-89-37-36-88-34-31-66-51(80)26-27-52(81)67-32-35-90-46-24-22-45(23-25-46)72-62-71-39-47(63)55(77-62)68-30-16-33-78(4)60(87)44-19-14-20-44/h10-12,17-18,22-25,39,42,44,48-50,54,79H,5-9,13-16,19-21,26-38,40-41H2,1-4H3,(H,66,80)(H,67,81)(H,69,83)(H,73,82)(H,74,85)(H,75,86)(H,76,84)(H4,64,65,70)(H2,68,71,72,77)/t48-,49-,50-,54-/m0/s1 |
InChI 键 |
TWWJJOXHXRXDAQ-TXIJLXBQSA-N |
手性 SMILES |
CCCCCCCCNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)COCCOCCNC(=O)CCC(=O)NCCOC2=CC=C(C=C2)NC3=NC=C(C(=N3)NCCCN(C)C(=O)C4CCC4)Br |
规范 SMILES |
CCCCCCCCNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)COCCOCCNC(=O)CCC(=O)NCCOC2=CC=C(C=C2)NC3=NC=C(C(=N3)NCCCN(C)C(=O)C4CCC4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


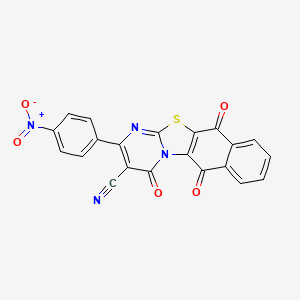
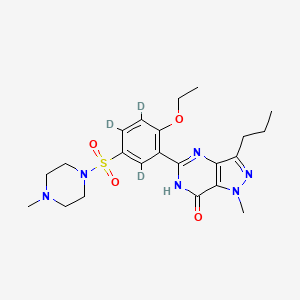
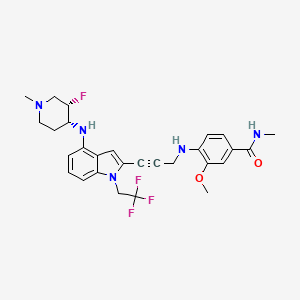
![2-[(2S,5R,8S,11S)-8-[4-[[(2S,3R,4R,5R,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12378410.png)

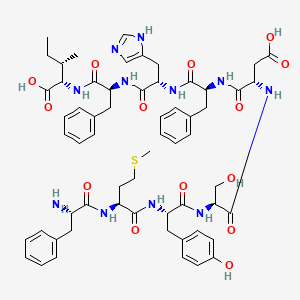
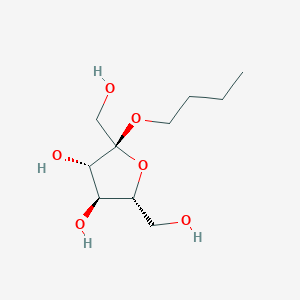
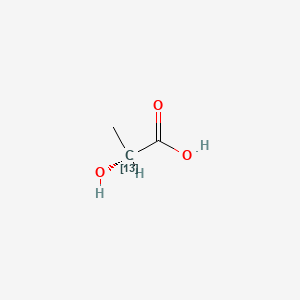
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-oxo-4-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)anilino]butanoate](/img/structure/B12378427.png)
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidene(613C)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12378445.png)
![(1S,3R,8R,9S,11S,12S,14S,15R,16R)-6,6-difluoro-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-9,14-diol](/img/structure/B12378453.png)
